molecular formula C20H22N2O6 B2896366 N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide CAS No. 1421454-28-5

N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide

Cat. No.: B2896366
CAS No.: 1421454-28-5
M. Wt: 386.404
InChI Key: WOVBHSMTIBJFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzofuran moiety, which is a heterocyclic compound that consists of a fused benzene and furan ring . Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications .

Scientific Research Applications

Role in Orexin-1 Receptor Mechanisms

Research indicates a connection between Orexin (OX) receptors and compulsive food consumption, suggesting that certain compounds acting on these receptors could offer therapeutic strategies for binge eating and possibly other eating disorders with a compulsive component. Specifically, the study by Piccoli et al. (2012) evaluated the effects of selective OX1R and OX2R antagonists, demonstrating that antagonism at OX1R could significantly reduce binge eating for highly palatable food without affecting standard food pellet intake in female rats, underscoring the potential of targeting OX1R mechanisms for treating compulsive eating behaviors (Piccoli et al., 2012).

Dihydrobenzofuran Analogues and Hallucinogenic Properties

Monte et al. (1997) explored dihydrobenzofuran and tetrahydrobenzodifuran functionalities as bioisosteres for the methoxy groups in mescaline, a prototypical hallucinogen. This research aimed to understand the conformational flexibility required for receptor activation by phenethylamine hallucinogens, indicating that compounds must be full agonists at the 5-HT2A receptor subtype for hallucinogenic activity. This study provides insight into the structural requirements for activity at serotonin receptors, which could guide the development of new therapeutics or research tools (Monte et al., 1997).

Novel Synthetic Approaches

Mamedov et al. (2016) developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a methodology applicable to the synthesis of both anthranilic acid derivatives and oxalamides. This method provides a new, operationally simple, and high-yielding formula for synthesizing complex molecules, demonstrating the versatility and potential of oxalamides in chemical synthesis (Mamedov et al., 2016).

Enzymatic and Physicochemical Properties

Further research into the physicochemical properties and biological activities of compounds related to N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(2,4-dimethoxyphenyl)oxalamide could provide insights into their potential applications in medicinal chemistry and biochemistry. Studies like those of Yamazoe et al. (2004), which investigate the degradation of polycyclic aromatic hydrocarbons by newly isolated strains capable of utilizing dibenzofuran and related compounds, highlight the environmental and biotechnological relevance of these molecules (Yamazoe et al., 2004).

Future Directions

Benzofuran derivatives are a focus of ongoing research due to their wide range of biological activities . Future research could explore the potential applications of this specific compound in more detail.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-26-14-4-5-15(18(10-14)27-2)22-20(25)19(24)21-11-16(23)12-3-6-17-13(9-12)7-8-28-17/h3-6,9-10,16,23H,7-8,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVBHSMTIBJFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.